molecular formula C9H4Br2FN B3066494 2,8-Dibromo-3-fluoroquinoline CAS No. 834884-04-7

2,8-Dibromo-3-fluoroquinoline

Cat. No.: B3066494
CAS No.: 834884-04-7
M. Wt: 304.94 g/mol
InChI Key: UACCTSNIBRCJNH-UHFFFAOYSA-N
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Description

2,8-Dibromo-3-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity of the bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromo-3-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Catalysts like palladium acetate or palladium chloride with ligands such as triphenylphosphine in solvents like toluene or ethanol.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Major Products:

    Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.

    Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted quinolines.

    Reduction: Formation of 3-fluoroquinoline.

Scientific Research Applications

2,8-Dibromo-3-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dibromo-3-fluoroquinoline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interfering with DNA synthesis. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: The combination of these halogens allows for diverse chemical modifications and the development of novel compounds with unique properties .

Properties

IUPAC Name

2,8-dibromo-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACCTSNIBRCJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479740
Record name 2,8-Dibromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-04-7
Record name 2,8-Dibromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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